(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C19H17F3N6O and its molecular weight is 402.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone , often referred to as compound 1 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of compound 1 is C18H16F3N5O, with a molecular weight of approximately 370.4 g/mol. The structure includes several key moieties:
- Piperazine ring : Known for enhancing binding affinity to biological targets.
- Imidazole and pyridazine rings : These heterocycles are often involved in enzyme inhibition and receptor modulation.
- Trifluoromethyl phenyl group : This substituent can influence lipophilicity and bioactivity.
The biological activity of compound 1 is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole and pyridazine rings can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to target proteins. Preliminary studies suggest that compound 1 may act as an inhibitor of the Src homology region 2 domain-containing phosphatase 2 (SHP2), a target implicated in various cancer pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compound 1. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines, such as MCF-7, with an IC50 value indicating significant cytotoxicity . Additionally, animal models showed that treatment with compound 1 resulted in suppressed tumor growth, suggesting its effectiveness as a therapeutic agent against certain malignancies .
Anti-Tubercular Activity
Research has also explored the anti-tubercular properties of derivatives related to compound 1. For instance, similar compounds exhibited IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis, indicating a potential role in tuberculosis treatment . The structural similarities suggest that compound 1 may share these anti-mycobacterial properties.
Case Studies and Experimental Findings
Several studies have investigated the biological activity of compounds structurally related to compound 1:
Study | Compound | Activity | IC50/IC90 Values |
---|---|---|---|
Ribeiro Morais et al. (2023) | Compound 1 | Anticancer | IC50: 25.72 μM |
Anti-Tubercular Study (2020) | Derivative A | Anti-TB | IC90: 3.73 - 4.00 μM |
In Silico Study (2023) | Compound 1 | Various predictions | - |
These studies indicate that modifications in the molecular structure can significantly affect biological activity, emphasizing the importance of structure-activity relationship (SAR) analyses.
特性
IUPAC Name |
[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O/c20-19(21,22)15-4-2-1-3-14(15)18(29)27-11-9-26(10-12-27)16-5-6-17(25-24-16)28-8-7-23-13-28/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWARMIDYFDANX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。